Lipophilicity Modulation: XLogP3 Comparison vs. Unsubstituted Phenyl Analog
The introduction of a 4-trifluoromethoxy group increases lipophilicity compared to the unsubstituted phenyl analog, as quantified by XLogP3 values. The target compound exhibits an XLogP3 of 2.8, whereas 1-phenylpiperidin-4-amine has an XLogP3 of 2.7 [1][2]. This 0.1 unit increase reflects enhanced hydrophobicity, which can influence membrane permeability and protein binding in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-phenylpiperidin-4-amine: XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Even small changes in lipophilicity can significantly impact a compound's ADME profile, making this a key selection criterion for medicinal chemistry programs.
- [1] PubChem. 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine. CID 24697815. Accessed 2026. View Source
- [2] PubChem. 1-Phenylpiperidin-4-amine. CID 17349596. Accessed 2026. View Source
